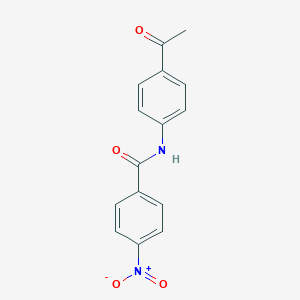
N-(4-acetylphenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-4-nitrobenzamide, commonly known as ANB-NOS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
ANB-NOS is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body. The compound inhibits the activity of NOS by binding to its active site, thereby reducing the production of NO. This inhibition of NOS activity has been linked to the anti-inflammatory and anti-tumor properties of ANB-NOS.
Biochemische Und Physiologische Effekte
ANB-NOS has been found to exhibit potent anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, ANB-NOS has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
ANB-NOS has several advantages as a research tool. It is a potent inhibitor of NOS and exhibits a high degree of selectivity for the inducible isoform of NOS. Additionally, ANB-NOS has been found to be stable in various experimental conditions, making it a reliable research tool. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
ANB-NOS has several potential future directions in scientific research. The compound has shown promising results in the treatment of cancer and Alzheimer's disease, and further studies are needed to explore its therapeutic potential in these fields. Additionally, ANB-NOS has been found to exhibit anti-viral properties, making it a potential candidate for the treatment of viral infections. Further research is also needed to explore the potential of ANB-NOS as a research tool in various fields of medicine.
In conclusion, ANB-NOS is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. ANB-NOS has shown promising results in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases, and further studies are needed to explore its therapeutic potential in these fields.
Synthesemethoden
ANB-NOS is synthesized through a multi-step process that involves the reaction of 4-nitrobenzoic acid with acetic anhydride and sulfuric acid to form 4-nitrobenzoyl acetate. The resulting compound is then reacted with 4-acetylphenylhydrazine to form ANB-NOS.
Wissenschaftliche Forschungsanwendungen
ANB-NOS has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. The compound has been found to exhibit potent anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
62507-48-6 |
|---|---|
Produktname |
N-(4-acetylphenyl)-4-nitrobenzamide |
Molekularformel |
C15H12N2O4 |
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)11-2-6-13(7-3-11)16-15(19)12-4-8-14(9-5-12)17(20)21/h2-9H,1H3,(H,16,19) |
InChI-Schlüssel |
CZANJAQNQSTZEP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



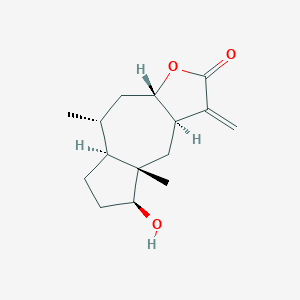
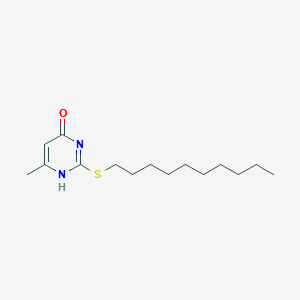

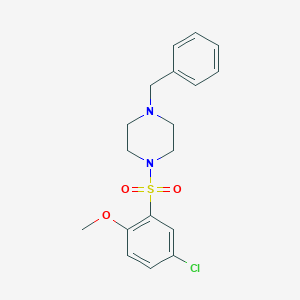
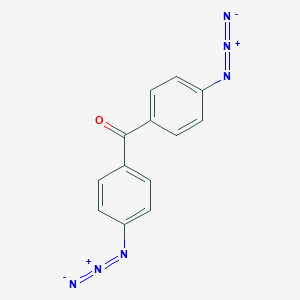
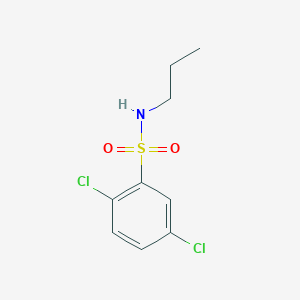
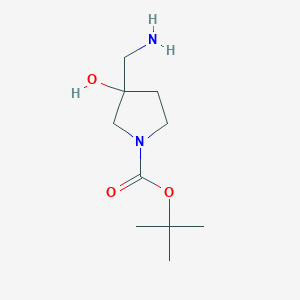
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
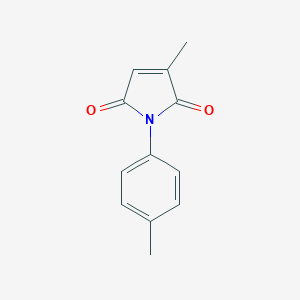
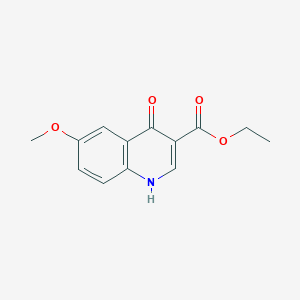
![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)
